7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one
Description
7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxy group at the 7th position and an amino-methyl group attached to a 3-methoxyphenyl ring at the 4th position of the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Properties
IUPAC Name |
7-methoxy-4-[(3-methoxyanilino)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-14-5-3-4-13(9-14)19-11-12-8-18(20)23-17-10-15(22-2)6-7-16(12)17/h3-10,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLREHBGXQGIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-2H-chromen-2-one and 3-methoxybenzylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 7-methoxy-2H-chromen-2-one with formaldehyde under basic conditions to introduce a formyl group at the 4th position.
Amination Reaction: The intermediate is then subjected to a reductive amination reaction with 3-methoxybenzylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The chromen-2-one core can be reduced to dihydro derivatives under hydrogenation conditions.
Substitution: The amino-methyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
This compound has been studied for various biological activities, including:
Anticancer Activity
Research indicates that chromenone derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to 7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
Antioxidant Properties
Flavonoids are well-known for their antioxidant capabilities. The presence of methoxy groups in this compound enhances its ability to scavenge free radicals, potentially reducing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models. It may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, which are crucial in inflammatory pathways.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Research
A study evaluated the anticancer effects of various chromenone derivatives, including this compound, against human breast cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis compared to control groups .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound significantly inhibited lipid peroxidation and enhanced the activity of endogenous antioxidant enzymes in cellular models exposed to oxidative stress .
Mechanism of Action
The mechanism of action of 7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amino-methyl groups play a crucial role in binding to active sites, thereby modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2H-chromen-2-one: Lacks the amino-methyl group, resulting in different biological activity.
4-methyl-7-methoxycoumarin: Similar core structure but different substitution pattern.
3-(4-methoxyphenyl)-4-methylcoumarin: Contains a methoxyphenyl group but differs in the position of substitution.
Uniqueness
7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one is unique due to the presence of both methoxy and amino-methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various scientific fields, distinguishing it from other chromen-2-one derivatives.
Biological Activity
7-Methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one is a synthetic derivative of chromenone, a class of compounds known for their diverse biological activities. This compound, characterized by the presence of methoxy groups and an amino linkage, has garnered attention in pharmacological studies due to its potential therapeutic properties.
Chemical Structure
The molecular structure of this compound includes:
- A chromenone backbone.
- Methoxy groups at positions 7 and 3 of the phenyl ring.
- An amino group linked through a methylene bridge.
This structural configuration is significant for its biological interactions and activity.
Antioxidant Activity
Research has indicated that derivatives of chromenone exhibit substantial antioxidant properties. The presence of methoxy groups enhances electron-donating capabilities, which are crucial for scavenging free radicals. A study highlighted the ability of similar compounds to reduce oxidative stress in cellular models, suggesting that this compound could exhibit similar protective effects against oxidative damage .
Anti-Acetylcholinesterase Activity
The compound has been evaluated for its potential as an anti-acetylcholinesterase (AChE) agent, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's. In a recent study, various coumarin-Schiff base hybrids showed promising AChE inhibition, with some compounds exhibiting IC50 values significantly lower than the standard drug Galantamine . The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing substituents (like chloro groups) enhanced biological activity compared to methoxy groups .
Antimicrobial Activity
The antimicrobial properties of chromenone derivatives have also been explored. Preliminary findings suggest that this compound may inhibit bacterial growth effectively. In vitro assays demonstrated clear zones around wells containing the compound, indicating its potential as an antimicrobial agent .
Case Studies
-
Study on AChE Inhibition :
- Objective : Evaluate the inhibitory effects on AChE.
- Method : Compounds were tested against AChE using spectrophotometric methods.
- Results : The compound exhibited competitive inhibition with an IC50 value comparable to established AChE inhibitors, indicating potential for therapeutic applications in cognitive disorders .
-
Antioxidant Efficacy Assessment :
- Objective : Assess antioxidant capacity through DPPH radical scavenging assays.
- Method : Various concentrations of the compound were tested.
- Results : The compound demonstrated significant scavenging activity, suggesting its utility in formulations aimed at reducing oxidative stress-related conditions .
Research Findings Summary
| Study Focus | Methodology | Key Findings |
|---|---|---|
| AChE Inhibition | Spectrophotometric assays | IC50 values indicate strong inhibitory potential |
| Antioxidant Activity | DPPH radical scavenging | Significant scavenging activity observed |
| Antimicrobial Activity | Zone of inhibition assays | Effective against various bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
